N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-17-12-10-16(11-13-17)26-20(23-24-25-26)14-22-21(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOVSCXMMKEQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the naphthamide group is incorporated through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The tetrazole ring and naphthamide group may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
a. Tetrazole Derivatives with Aromatic Substitutents
- 2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide () :
This compound shares the 4-ethoxyphenyl-tetrazole core but replaces the naphthamide with a thioacetamide group. The sulfur atom may reduce metabolic stability compared to the target compound’s amide linkage, while the isopropyl-phenyl substitution alters steric and electronic profiles .
- N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (): A bis-tetrazole structure synthesized via HNO3-mediated nitration. The absence of aromatic substituents like naphthamide reduces lipophilicity, likely diminishing bioavailability compared to the target compound .
b. Triazole-Based Analogues (–5): Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature a triazole ring instead of tetrazole. The naphthalene group in 6a is linked via an ether bond rather than a direct amide, which may confer different solubility and reactivity profiles .
Pharmacologically Active Tetrazoles ()
- Losartan and Valsartan :
These angiotensin II receptor antagonists utilize a biphenyl-tetrazole scaffold. The target compound’s naphthamide group introduces a larger aromatic system, which could modulate receptor selectivity compared to the linear biphenyl motif in these drugs .
Key Observations :
- Synthesis: Copper-catalyzed cycloadditions (–5) achieve higher yields (>90%) compared to HNO3-mediated methods (65% in ), suggesting better efficiency for triazoles than tetrazoles under similar conditions.
- Spectral Data : The target compound’s naphthamide moiety would show distinct 1H NMR signals in the δ 7.5–8.5 ppm range (aromatic protons), contrasting with the δ 5.3–5.5 ppm (–OCH2–) signals in triazole analogues .
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring , an ethoxyphenyl group , and a naphthamide moiety . The synthesis typically involves multiple steps:
- Formation of the Tetrazole Ring : This is achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
- Attachment of the Ethoxyphenyl Group : Introduced via nucleophilic substitution.
- Formation of the Naphthamide Moiety : Acylation of naphthalene with an acyl chloride followed by amidation.
- Final Coupling : The tetrazole intermediate is coupled with the naphthamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Biological Activity
The biological activity of this compound has been studied primarily for its anti-inflammatory and antimicrobial properties .
The mechanism involves interactions with specific molecular targets, including:
- Enzymes and Receptors : The compound may inhibit enzymes involved in inflammatory pathways, potentially affecting the NF-κB signaling pathway.
- Biochemical Interactions : It likely forms hydrogen bonds or hydrophobic interactions with its targets, stabilizing binding and exerting biological effects.
Case Studies
Several studies have reported on the efficacy of this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Effects : The compound exhibited notable antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections.
- Cell Viability Assays : Cytotoxicity assays showed that the compound has a selective toxicity profile, affecting cancer cells more than normal cells, which highlights its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide | Methoxy group instead of ethoxy | Similar anti-inflammatory effects |
| N-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide | Chlorine substitution | Enhanced antimicrobial properties |
The presence of the ethoxy group in this compound may confer unique electronic and steric properties that influence its reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide?
The synthesis of this compound likely involves multi-step reactions, leveraging strategies from structurally analogous tetrazole-naphthamide derivatives. A typical approach includes:
- Tetrazole ring formation : Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) .
- Coupling reactions : Linking the tetrazole moiety to the naphthamide group via alkylation or amidation. For example, a Mannich reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") may be employed to attach substituents .
- Functionalization : Introducing the 4-ethoxyphenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling .
Key considerations: Optimize reaction temperatures (e.g., 60–100°C for cycloadditions) and solvent systems (e.g., t-BuOH/H₂O for CuAAC) to enhance yield and purity .
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the tetrazole ring (δ ~8–9 ppm for tetrazole protons) and naphthamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, tetrazole ring vibrations at ~1250–1300 cm⁻¹) .
- HPLC/UPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the compound’s biological activity through structural modifications?
- Quantitative Structure-Activity Relationship (QSAR) Studies : Use computational tools (e.g., molecular docking, DFT calculations) to predict how substituents (e.g., ethoxy vs. fluoro groups) affect target binding. For example, fluorination at the phenyl ring enhances lipophilicity and metabolic stability, while ethoxy groups may improve solubility .
- Bioisosteric Replacement : Substitute the tetrazole ring with carboxylate or sulfonamide groups to modulate pharmacokinetic properties .
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the naphthamide moiety to enhance receptor affinity, guided by assays like EC₅0 determination in cancer cell lines .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate results using multiple assays (e.g., cell viability assays vs. enzymatic inhibition tests) to distinguish direct activity from off-target effects .
- Crystallographic Analysis : Resolve structural ambiguities via X-ray crystallography (using SHELX programs ) to confirm binding modes.
- Metabolite Profiling : Use radiolabeled analogs (e.g., ¹⁴C-tagged compounds) to track metabolic degradation pathways that may explain variable in vivo results .
Q. How can the compound’s mechanism of action be determined experimentally?
- Radioligand Binding Assays : Compete with known receptor ligands (e.g., mGluR5 modulators ) to identify target engagement.
- Kinetic Studies : Measure time-dependent inhibition of enzymatic targets (e.g., kinases) using stopped-flow fluorescence .
- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of hypothesized targets (e.g., inflammatory mediators ) to assess phenotypic rescue.
Q. What analytical methods are critical for assessing stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then monitor degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for tetrazoles) .
- Solubility Profiling : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to predict in vivo behavior .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (<5% v/v to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts, confirmed by pH-solubility profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
